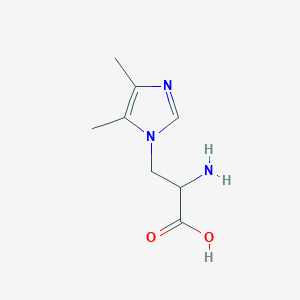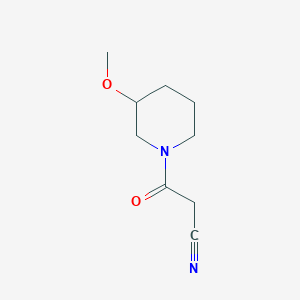
3-Methylhex-5-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylhex-5-en-2-ol is an organic compound with the molecular formula C7H14O. It is a type of alcohol characterized by a hydroxyl group (-OH) attached to a carbon atom that is part of a hexene chain. This compound is known for its distinct structure, which includes a double bond between the fifth and sixth carbon atoms and a methyl group attached to the third carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methylhex-5-en-2-ol can be synthesized through various methods. One common synthetic route involves the hydroboration-oxidation of 3-methylhex-5-en-1-ene. This process typically involves the following steps:
Hydroboration: The addition of borane (BH3) to the double bond of 3-methylhex-5-en-1-ene.
Oxidation: The oxidation of the resulting organoborane intermediate with hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of 3-methylhex-5-en-2-one. This method involves the following steps:
Catalytic Hydrogenation: The reduction of 3-methylhex-5-en-2-one using a hydrogenation catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H2) pressure.
Purification: The purification of the resulting this compound through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylhex-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes or other alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 3-Methylhex-5-en-2-one or 3-methylhex-5-enal.
Reduction: 3-Methylhexane or 3-methylhex-5-en-1-ol.
Substitution: 3-Methylhex-5-en-2-chloride or 3-methylhex-5-en-2-bromide.
Wissenschaftliche Forschungsanwendungen
3-Methylhex-5-en-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Methylhex-5-en-2-ol involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl group allows it to form hydrogen bonds and participate in various biochemical pathways. Its double bond and methyl group contribute to its reactivity and specificity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylhex-5-en-1-ol: Similar structure but with the hydroxyl group on the first carbon atom.
3-Methylhex-5-en-3-ol: Similar structure but with the hydroxyl group on the third carbon atom.
3-Methylhex-5-en-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
Uniqueness
3-Methylhex-5-en-2-ol is unique due to its specific placement of the hydroxyl group on the second carbon atom, which influences its reactivity and interactions in chemical and biological systems. Its combination of a double bond, methyl group, and hydroxyl group makes it a versatile compound in various applications.
Eigenschaften
IUPAC Name |
3-methylhex-5-en-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-5-6(2)7(3)8/h4,6-8H,1,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXVDBSINBXKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
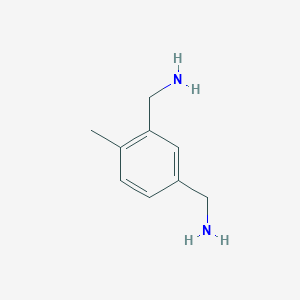
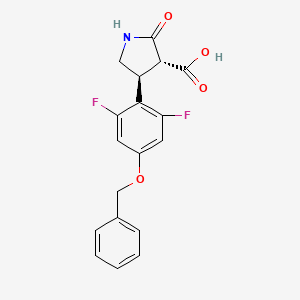
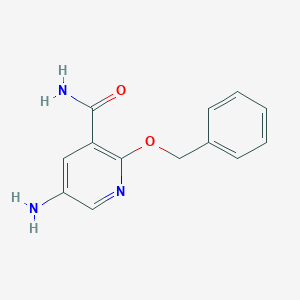
![5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13329524.png)
![7-Bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13329535.png)


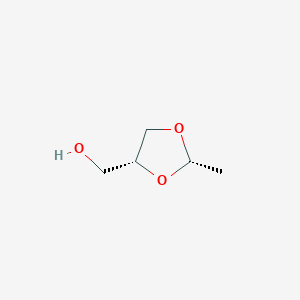

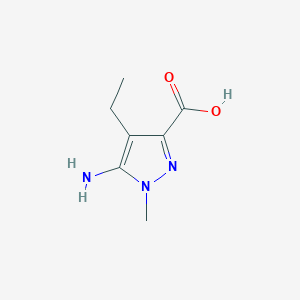

![2-Azaspiro[4.5]decan-4-ol](/img/structure/B13329577.png)
